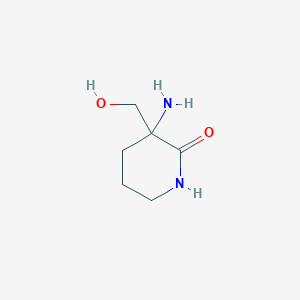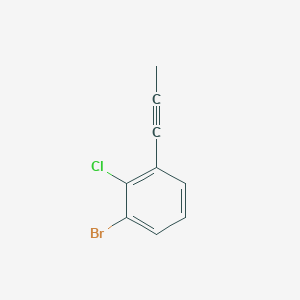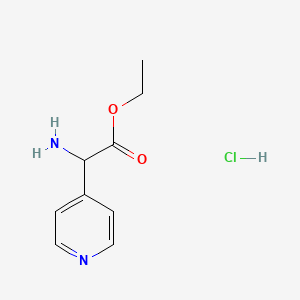
Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 It is a pale-yellow to yellow-brown solid that is soluble in water
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride typically involves the reaction of ethyl 2-chloroacetate with 4-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopyridine displaces the chlorine atom in ethyl 2-chloroacetate, forming the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form ethyl 2-amino-2-(pyridin-4-yl)ethanol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups like halogens or alkyl groups using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkyl halides, organic solvents (e.g., ethanol, dichloromethane).
Major Products Formed:
Oxidation: Ethyl 2-nitro-2-(pyridin-4-yl)acetate.
Reduction: Ethyl 2-amino-2-(pyridin-4-yl)ethanol.
Substitution: Ethyl 2-halo-2-(pyridin-4-yl)acetate, ethyl 2-alkylamino-2-(pyridin-4-yl)acetate.
科学研究应用
Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
作用机制
The mechanism of action of ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride: Similar structure but with the amino group at the 2-position of the pyridine ring.
Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride: Similar structure but with the amino group at the 3-position of the pyridine ring.
Ethyl 2-amino-2-(pyridin-5-yl)acetate hydrochloride: Similar structure but with the amino group at the 5-position of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its isomers.
属性
分子式 |
C9H13ClN2O2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC 名称 |
ethyl 2-amino-2-pyridin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;/h3-6,8H,2,10H2,1H3;1H |
InChI 键 |
RXQKZWMQYGEDIT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=NC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


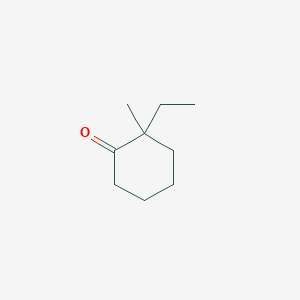
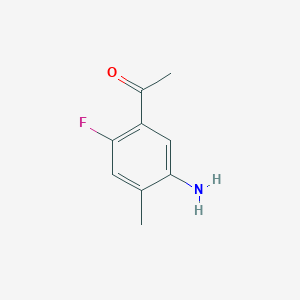
![Tert-butyl(4-chloro-2-{[3-(morpholin-4-ylcarbonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8637960.png)
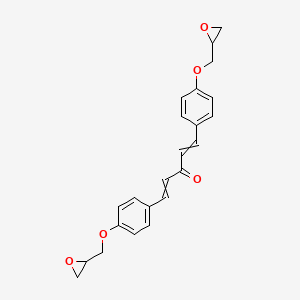
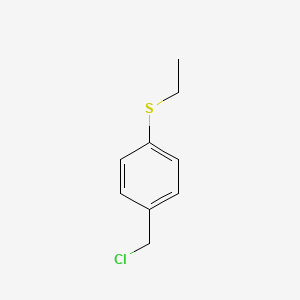
![Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-](/img/structure/B8637969.png)
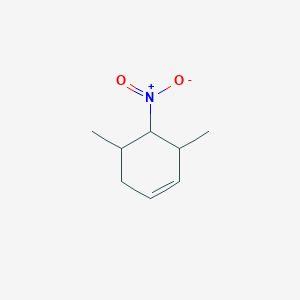
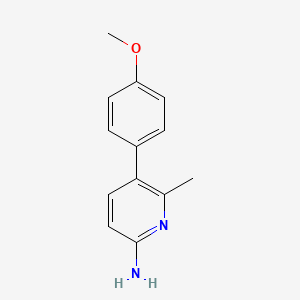
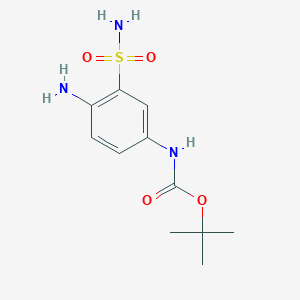
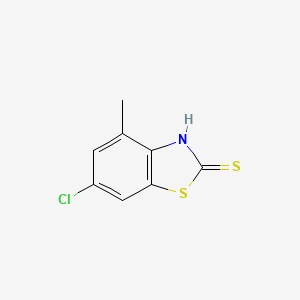
![1-(3-Chloro-4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8638010.png)
